4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide
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Overview
Description
4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrimidine derivatives, such as:
- 2-aminothiazole-4-carboxylate
- 4-acetylphenyl-4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide .
Uniqueness
What sets 4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-15(16-3-1-12-25-16)8-11-18-13-4-6-14(7-5-13)26(23,24)21-17-19-9-2-10-20-17/h1-12,18H,(H,19,20,21)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAICVQAWKVVEZ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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